Derivatives of 6-Chloro-1H-pyrazolo[4,3-c]pyridazine Demonstrate Potent DHFR Inhibition Comparable to Methotrexate
A derivative synthesized from a pyrazolo[4,3-c]pyridazine scaffold, specifically 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine (6a), exhibited DHFR inhibition with an IC50 of 0.09 ± 0.91 µM, which is more potent than the clinical comparator methotrexate (IC50 = 0.14 ± 1.25 µM) in the same assay [1]. The unsubstituted core 6-chloro-1H-pyrazolo[4,3-c]pyridazine serves as the essential synthetic precursor for this class of potent DHFR inhibitors .
| Evidence Dimension | Dihydrofolate Reductase (DHFR) Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 0.09 ± 0.91 µM (for derivative 6-amino-7-cyano-3-methyl-5H-pyrazolo[4,3-c]pyridazine, synthesized from the target scaffold) [1] |
| Comparator Or Baseline | Methotrexate, IC50 = 0.14 ± 1.25 µM [1] |
| Quantified Difference | Derivative is approximately 1.6-fold more potent than methotrexate. |
| Conditions | In vitro DHFR enzyme inhibition assay [1]. |
Why This Matters
Procuring the correct building block is essential for accessing a chemical series with demonstrated superior potency against a validated anticancer and antimicrobial target.
- [1] Othman, I. M. M., et al. (2020). Novel heterocyclic hybrids of pyrazole targeting dihydrofolate reductase: design, biological evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1491-1502. View Source
